molecular formula C18H21FN2O4S B2524499 1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(2-fluorophenyl)piperazine CAS No. 681844-72-4

1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(2-fluorophenyl)piperazine

Cat. No. B2524499
CAS RN: 681844-72-4
M. Wt: 380.43
InChI Key: PXNNHZXMAPSTDF-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms. Piperazine derivatives have been widely studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a piperazine ring substituted with a 2,5-dimethoxyphenylsulfonyl group and a 2-fluorophenyl group. The presence of these substituents would likely influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl group, the fluorophenyl group, and the dimethoxyphenyl group would likely impact properties such as solubility, stability, and reactivity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many piperazine derivatives exhibit biological activity and are used in the development of pharmaceuticals .

Safety and Hazards

Without specific experimental data, it’s difficult to provide detailed information on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study of piperazine derivatives is a vibrant field of research, particularly in the development of new pharmaceuticals. Future research on this compound could explore its potential biological activities and applications .

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)sulfonyl-4-(2-fluorophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S/c1-24-14-7-8-17(25-2)18(13-14)26(22,23)21-11-9-20(10-12-21)16-6-4-3-5-15(16)19/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNNHZXMAPSTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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